Organic Decomposition Onset Temperature: Calcium Sorbate vs. Potassium Sorbate vs. Sorbic Acid
Under dynamic heating in air atmosphere (TG/DTG/DTA), the onset temperature for organic-matter decomposition of calcium sorbate (Ca-Sor) is 268.2 °C, compared to 242.1 °C for potassium sorbate (K-Sor) and only 134.6 °C for sorbic acid (H-Sor, melting point with concurrent decomposition/evaporation) [1]. This represents a 26.1 °C higher thermal tolerance for Ca-Sor vs. K-Sor and a 133.6 °C advantage over the parent acid. Furthermore, potassium sorbate exhibits a solid-solid endothermic phase transition at 161.8 °C (associated with K⁺–C=C bond rearrangement) prior to decomposition, whereas calcium sorbate shows no such pre-decomposition phase transition, decomposing directly without melting [1][2]. In nitrogen atmosphere, the differential is even larger: Ca-Sor organic decomposition begins at 296.3 °C vs. 273.6 °C for K-Sor (Δ = 22.7 °C) [1]. The practical thermal stability benchmark of calcium sorbate is also confirmed by the JECFA specification: no change in colour after heating at 105 °C for 90 minutes [3].
| Evidence Dimension | Onset temperature of organic-matter decomposition (air atmosphere, TG/DTG/DTA) |
|---|---|
| Target Compound Data | 268.2 °C (Ca-Sor); no solid-solid phase transition before decomposition |
| Comparator Or Baseline | Potassium sorbate: 242.1 °C (Δ = 26.1 °C lower); solid-solid phase transition at 161.8 °C. Sorbic acid: 134.6 °C (melting + decomposition onset, Δ = 133.6 °C lower). |
| Quantified Difference | Ca-Sor organic decomposition onset is 26.1 °C higher than K-Sor and 133.6 °C higher than H-Sor in air; 22.7 °C higher than K-Sor in N₂. |
| Conditions | Simultaneous TG/DTG/DTA under dynamic heating in air atmosphere; samples 99% purity; heating rate inferred from published methodology (de Jesus et al., Food Chemistry, 2021). |
Why This Matters
For food or industrial processes involving heating (baking, extrusion, hot-fill packaging), calcium sorbate tolerates approximately 26 °C higher processing temperatures than potassium sorbate before antimicrobial functionality is thermally compromised, expanding its usable process window.
- [1] de Jesus, J.H.F., Szilágyi, I.M., Regdon, G. Jr., & Cavalheiro, E.T.G. (2021). Thermal behavior of food preservative sorbic acid and its derivates. Food Chemistry, 337, 127770. Table 1: TG/DTG/DTA data (air atmosphere). View Source
- [2] Kalle, P., Bezzubov, S.I., Kuzmina, L.G., & Churakov, A.V. (2024). New Insights into the Structure, Thermal Properties, and Photostability of Industrially Relevant Salts of Sorbic Acid. Crystal Growth & Design, 24(21), 9173–9181. DOI: 10.1021/acs.cgd.4c00917. View Source
- [3] JECFA. Calcium Sorbate – Description: 'Fine white crystalline powder not showing any change in colour after heating at 105° for 90 min.' FAO/WHO FNP 52 Add 6 (1998). View Source
